NOD2 Inhibitory Potency: 3,4-Dimethoxy vs. 3-Methoxy Analog (Class-Level Inference)
No direct NOD2 data are available for the 3,4-dimethoxy compound. The closest analog with public data, N-[3-(3-methoxyanilino)quinoxalin-2-yl]thiophene-2-sulfonamide (CID 2309402), exhibits an IC50 of 11.5 µM (1.15E+4 nM) against human NOD2 [1]. The addition of a second methoxy group at the 4-position is expected to alter hydrogen-bonding interactions within the NOD2 binding pocket, potentially modifying affinity by up to an order of magnitude based on SAR trends in related quinoxaline sulfonamide series [2].
| Evidence Dimension | NOD2 inhibition (IC50) |
|---|---|
| Target Compound Data | Not available (no direct assay data found) |
| Comparator Or Baseline | 3-methoxy analog (CID 2309402): IC50 = 11.5 µM |
| Quantified Difference | Cannot be calculated; structural difference of one additional methoxy group at 4-position predicts affinity shift |
| Conditions | NOD2 (human) enzyme inhibition assay; Sanford-Burnham Center for Chemical Genomics; PubChem BioAssay AID 2001 |
Why This Matters
Researchers procuring for NOD2-pathway studies must verify the compound's actual NOD2 potency rather than assuming class-level activity, as the 3-methoxy to 3,4-dimethoxy transition may significantly alter target engagement.
- [1] BindingDB. BDBM54201 — N-[3-(3-methoxyanilino)quinoxalin-2-yl]thiophene-2-sulfonamide. NOD2 IC50 = 1.15E+4 nM. Data Source: Sanford-Burnham Center for Chemical Genomics. View Source
- [2] WO2007044729A2. Quinoxaline sulfonamide PI3K inhibitors — SAR discussion of aniline substituent effects on potency. View Source
